Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate

Catalog No.
S3020236
CAS No.
477847-21-5
M.F
C19H13F4NO3
M. Wt
379.311
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quino...

CAS Number

477847-21-5

Product Name

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate

IUPAC Name

ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate

Molecular Formula

C19H13F4NO3

Molecular Weight

379.311

InChI

InChI=1S/C19H13F4NO3/c1-2-26-18(25)14-10-24-16-13(7-4-8-15(16)20)17(14)27-12-6-3-5-11(9-12)19(21,22)23/h3-10H,2H2,1H3

InChI Key

WUYRDGIZZRNZIK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=CC=C2F

solubility

not available

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, characterized by its complex structure and unique functional groups. The compound features an ethyl ester group, a fluoro substituent at the 8-position of the quinoline ring, and a trifluoromethyl phenoxy group at the 4-position. Its molecular formula is C16H14F4N1O3C_{16}H_{14}F_4N_1O_3, and it has notable applications in medicinal chemistry due to its potential biological activities.

  • Potential for flammability: Organic compounds generally have some degree of flammability.
  • Potential for toxicity: Many organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.

The chemical behavior of Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate can be understood through various reactions typical of quinoline derivatives. These may include:

  • Nucleophilic Substitution: The presence of the trifluoromethyl group can enhance the electrophilicity of the quinoline nitrogen, making it susceptible to nucleophilic attack.
  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can participate in electrophilic substitution reactions, influenced by the electron-withdrawing nature of the trifluoromethyl group.

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate may exhibit similar activities due to its structural characteristics. Specifically:

  • Antimicrobial Activity: Compounds with fluorine substituents often show enhanced potency against various pathogens.
  • Anticancer Potential: The unique structure may interact with specific biological targets involved in cancer cell proliferation and survival.

Synthesis of Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate can be achieved through several methods:

  • Skraup Synthesis: A classic method for synthesizing quinolines involving aniline derivatives and carbonyl compounds.
  • Friedländer Synthesis: This method utilizes amino aldehydes and ketones to form substituted quinolines.
  • Trifluoromethylation Reactions: Incorporating trifluoromethyl groups can be accomplished using reagents like trifluoromethylsilane or other fluorinated reagents.

These methods provide pathways to obtain the desired compound with variations in yield and purity.

Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate has potential applications in several fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug development targeting infections or cancers.
  • Chemical Probes: It could be utilized in research as a chemical probe to study biological pathways or mechanisms involving quinoline derivatives.

Interaction studies are crucial for understanding how Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Mechanistic Studies: Investigating how the compound influences cellular pathways or gene expression.

Such studies are essential for elucidating its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylateHydroxy group at position 4Potentially different biological activity profile
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylateChlorine substituent instead of fluorineDifferent reactivity due to chlorine's properties
TafenoquineContains a similar quinoline coreApproved for malaria treatment

These comparisons highlight the unique aspects of Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate while demonstrating its relationship with other quinoline derivatives. Each compound's distinct substituents influence their reactivity and biological activities, making them valuable for various applications in medicinal chemistry.

XLogP3

4.9

Dates

Last modified: 04-15-2024

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